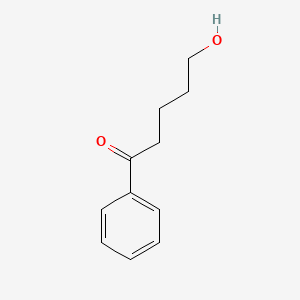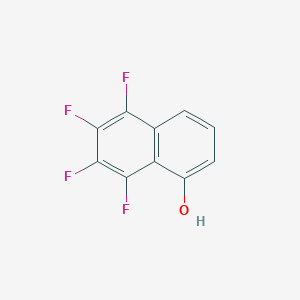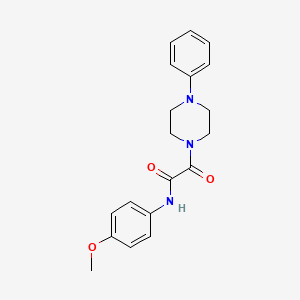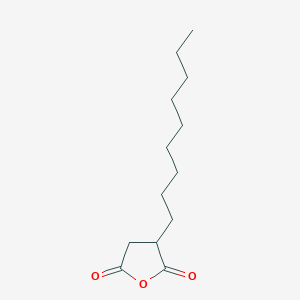
2,5-Furandione, dihydro-3-nonyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5-Furandione, dihydro-3-nonyl- is an organic compound with the molecular formula C13H22O3. It is a derivative of 2,5-furandione, where the 3-position is substituted with a nonyl group. This compound is part of the larger class of furandiones, which are known for their diverse chemical reactivity and applications in various fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Furandione, dihydro-3-nonyl- typically involves the reaction of maleic anhydride with nonyl alcohol under acidic conditions. The reaction proceeds through an esterification mechanism, followed by cyclization to form the dihydro-2,5-furandione ring structure.
Industrial Production Methods
Industrial production of 2,5-Furandione, dihydro-3-nonyl- can be achieved through the catalytic hydrogenation of maleic anhydride in the presence of nonyl alcohol. This method ensures high yield and purity of the product, making it suitable for large-scale applications.
化学反应分析
Types of Reactions
2,5-Furandione, dihydro-3-nonyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the anhydride group to a diol.
Substitution: Nucleophilic substitution reactions can occur at the 3-position, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Nonanoic acid and maleic acid derivatives.
Reduction: Dihydroxy derivatives.
Substitution: Various substituted furandiones depending on the nucleophile used.
科学研究应用
2,5-Furandione, dihydro-3-nonyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of anti-inflammatory and anticancer agents.
Industry: Utilized in the production of polymers and resins due to its reactive anhydride group.
作用机制
The mechanism of action of 2,5-Furandione, dihydro-3-nonyl- involves its reactivity as an anhydride. It can form covalent bonds with nucleophiles, leading to the formation of stable adducts. This reactivity is exploited in various applications, including polymerization and drug development. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
相似化合物的比较
Similar Compounds
Itaconic anhydride: Similar in structure but with a methylene group at the 3-position instead of a nonyl group.
Succinic anhydride: Lacks the nonyl substitution and has a simpler structure.
Maleic anhydride: Similar anhydride functionality but without the nonyl group.
Uniqueness
2,5-Furandione, dihydro-3-nonyl- is unique due to its long nonyl chain, which imparts distinct physical and chemical properties. This makes it more hydrophobic and alters its reactivity compared to other furandiones. Its unique structure allows for specific applications in areas where hydrophobicity and reactivity are crucial.
属性
CAS 编号 |
5173-86-4 |
|---|---|
分子式 |
C13H22O3 |
分子量 |
226.31 g/mol |
IUPAC 名称 |
3-nonyloxolane-2,5-dione |
InChI |
InChI=1S/C13H22O3/c1-2-3-4-5-6-7-8-9-11-10-12(14)16-13(11)15/h11H,2-10H2,1H3 |
InChI 键 |
PMSSUODTFUHXHO-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCC1CC(=O)OC1=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


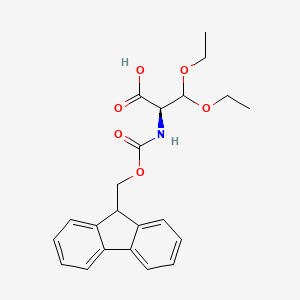
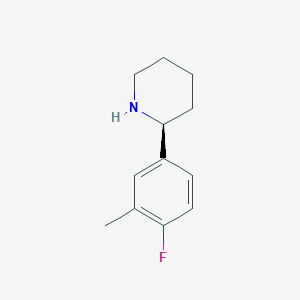
![Methyl[tris(methylsulfanyl)]stannane](/img/structure/B14749817.png)
![Benz[j]heptaphene](/img/structure/B14749824.png)
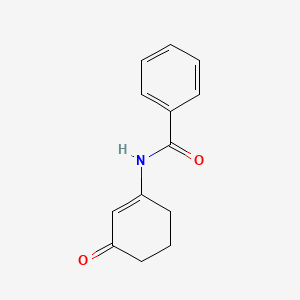
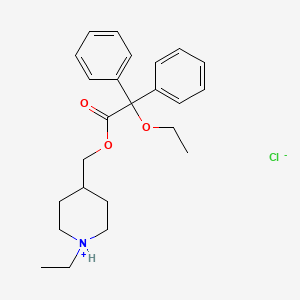
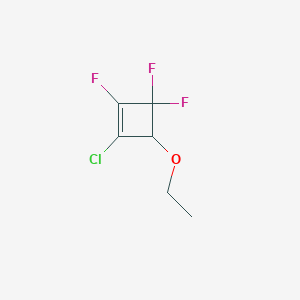
![Dibenzo[fg,ij]naphtho[1,2,3,4-rst]pentaphene](/img/structure/B14749839.png)

